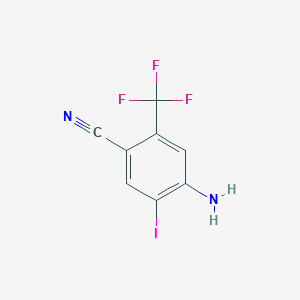

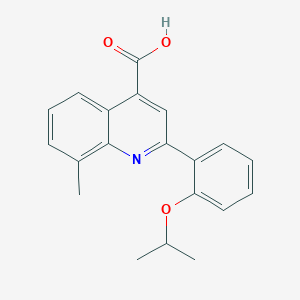

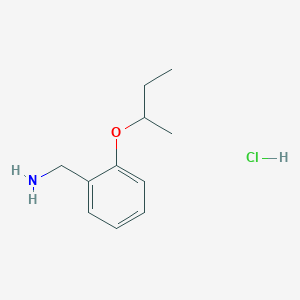

2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C20H19NO3 and its molecular weight is 321.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

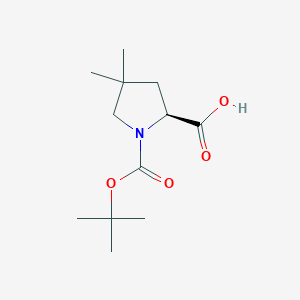

Chemical Synthesis and Structural Analysis : Studies like those by Deady and Rodemann (2001) have shown that analogs of homophthalic acid, including 8-methylquinolino analogs, react with DMF/phosphoryl chloride to form isochroman derivatives, highlighting their significance in organic synthesis (Deady & Rodemann, 2001).

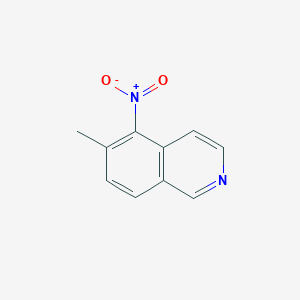

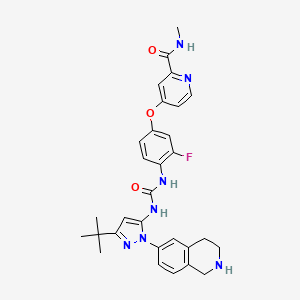

Mass Spectrometry and Drug Candidate Analysis : Thevis et al. (2008) reported that bisubstituted isoquinolines, which are similar in structure to the compound , show potential as prolylhydroxylase inhibitor drug candidates. Their study on the gas-phase formation of carboxylic acids after collisional activation in mass spectrometry is particularly relevant (Thevis et al., 2008).

Hydrogen Bonded Supramolecular Frameworks : Research by Jin et al. (2012) and Gao et al. (2014) on 2-methylquinoline and its interaction with carboxylic acids revealed important information about hydrogen bonding and the formation of supramolecular structures, which are crucial in understanding the chemical behavior of related compounds (Jin et al., 2012); (Gao et al., 2014).

Metal Complexes and Stability Studies : Henríquez et al. (2021) explored the stability of nickel (II) complexes with 2-methylquinoline-8-carboxylic acid, providing insights into the potential applications of such compounds in coordination chemistry (Henríquez et al., 2021).

Pharmacological Applications and Synthesis : Studies by Ukrainets et al. (2014) on derivatives of dihydroquinoline-3-carboxylic acid indicate the potential of such compounds in pharmacology, particularly in developing new substances with antihypoxic actions (Ukrainets et al., 2014).

Luminescent Properties in Coordination Chemistry : Research by Małecki et al. (2015) on phosphorescent emissions from copper(I) complexes with hydroxyquinoline carboxylic acid analogs, including 2-methylquinoline-7-carboxylic acid, highlights the potential applications in materials science and photophysics (Małecki et al., 2015).

Wirkmechanismus

Target of Action

It is structurally similar to propoxur , a carbamate non-systemic insecticide . Carbamate insecticides like Propoxur primarily target the enzyme acetylcholinesterase , which is essential for nerve function in insects, and its inhibition leads to the accumulation of acetylcholine, causing rapid knock-down of the insect .

Mode of Action

The compound’s mode of action is likely to be similar to that of Propoxur, given their structural similarity. Propoxur acts as a cholinesterase inhibitor . It irreversibly inactivates the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft . This accumulation results in continuous nerve impulses, leading to the paralysis and eventual death of the insect .

Biochemical Pathways

Based on its similarity to propoxur, it can be inferred that it affects the cholinergic pathway . The inhibition of acetylcholinesterase prevents the breakdown of acetylcholine, disrupting the normal functioning of the nervous system .

Pharmacokinetics

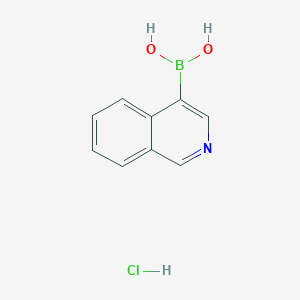

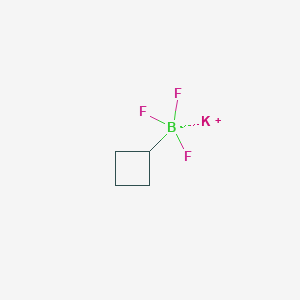

It’s worth noting that boronic acids and their esters, which this compound may potentially form, are only marginally stable in water . This could impact the compound’s bioavailability.

Result of Action

Based on its structural similarity to propoxur, it can be inferred that the compound’s action would result in the disruption of the nervous system of insects, leading to their paralysis and eventual death .

Action Environment

It’s worth noting that boronic acids and their esters, which this compound may potentially form, rapidly break down in alkaline solution . This suggests that the pH of the environment could significantly influence the compound’s action and stability .

Eigenschaften

IUPAC Name |

8-methyl-2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-12(2)24-18-10-5-4-8-15(18)17-11-16(20(22)23)14-9-6-7-13(3)19(14)21-17/h4-12H,1-3H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAILAWFRZPFHAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3OC(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)